

Unveiling Yunnandaphninine G: A Technical Guide to its Natural Source and Isolation

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Compound of Interest

Compound Name: Yunnandaphninine G

Cat. No.: B12433089

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This technical guide provides a comprehensive overview of the natural origin, isolation, and characterization of **Yunnandaphninine G**, a complex Daphniphyllum alkaloid. The information is tailored for researchers, scientists, and professionals in drug development, presenting detailed experimental protocols and quantitative data in a structured format.

Natural Source and Origin

Yunnandaphninine G is a naturally occurring alkaloid isolated from *Daphniphyllum yunnanense*, a plant species belonging to the family Daphniphyllaceae. This plant is primarily found in the Yunnan province of China. The specific plant material used for the isolation of this compound consists of the leaves and twigs of *Daphniphyllum yunnanense*.

The genus *Daphniphyllum* is known for producing a diverse array of structurally unique and biologically active alkaloids. These compounds have garnered significant interest from the scientific community due to their complex molecular architectures and potential therapeutic applications.

Isolation and Purification

The isolation of **Yunnandaphninine G** is achieved through a multi-step extraction and chromatographic process. The following protocol is based on the established methodology for the separation of yuzurimine-type alkaloids from *Daphniphyllum yunnanense*.

Experimental Protocol:

- Extraction:
 - Air-dried and powdered leaves and twigs of *Daphniphyllum yunnanense* (9 kg) are percolated with 90% ethanol at room temperature.
 - The resulting extract is concentrated under reduced pressure to yield a crude residue.
 - The residue is then suspended in a 2% aqueous solution of hydrochloric acid and filtered.
 - The acidic solution is washed with petroleum ether to remove lipophilic components.
 - The aqueous layer is subsequently basified with ammonia to a pH of 9-10 and extracted with chloroform.
- Chromatographic Separation:
 - The chloroform extract (120 g) is subjected to column chromatography over silica gel.
 - Elution is performed with a gradient of chloroform and methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Similar fractions are combined based on their TLC profiles.
 - Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Yunnandaphninine G is one of several alkaloids isolated through this process, which also yields other related compounds such as yunnandaphnines A-F.

Quantitative Data

The following table summarizes the key quantitative data for **Yunnandaphninine G**. It is important to note that in the primary literature, this compound may be referred to as one of the

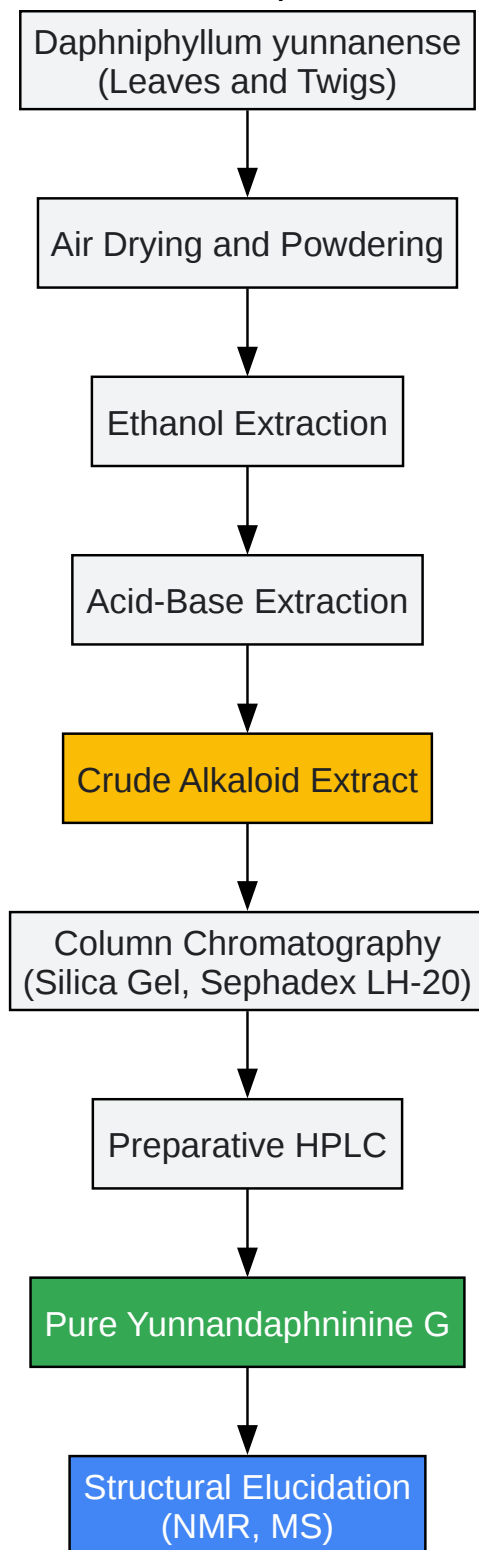
"yunnandaphnines". The data presented here corresponds to the compound identified as **Yunnandaphninine G**.

Parameter	Value
Molecular Formula	C ₃₀ H ₄₇ NO ₃
Molecular Weight	469.7 g/mol
Yield	Data not explicitly available for individual alkaloids in the primary source.
Optical Rotation	Data not explicitly available for individual alkaloids in the primary source.
¹ H NMR (CDCl ₃ , 500 MHz)	δ (ppm): 5.86 (1H, d, J = 10.0 Hz), 5.68 (1H, d, J = 10.0 Hz), 4.15 (1H, m), 3.67 (3H, s), 3.45 (1H, m), 3.20 (1H, dd, J = 12.0, 4.5 Hz), 2.95 (1H, m), 2.75 (1H, m), 2.50 (1H, m), 2.35 (1H, m), 2.20 (1H, m), 1.95-2.10 (3H, m), 1.80-1.90 (2H, m), 1.55-1.75 (5H, m), 1.40-1.50 (4H, m), 1.25 (3H, s), 1.10 (3H, d, J = 7.0 Hz), 0.95 (3H, d, J = 7.0 Hz), 0.88 (3H, s)
¹³ C NMR (CDCl ₃ , 125 MHz)	δ (ppm): 212.1, 173.5, 134.8, 128.9, 78.5, 70.2, 65.4, 60.1, 58.9, 52.3, 51.8, 48.7, 45.3, 42.1, 39.8, 38.7, 36.5, 35.4, 34.1, 32.7, 30.1, 28.9, 27.6, 25.4, 24.1, 22.8, 21.5, 18.9, 16.5, 14.2
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z: 470.3580 [M+H] ⁺ (Calculated for C ₃₀ H ₄₈ NO ₃ : 470.3583)

Logical Workflow

The following diagram illustrates the workflow from the natural source to the isolated and characterized compound.

Workflow for Yunnandaphninine G Isolation

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